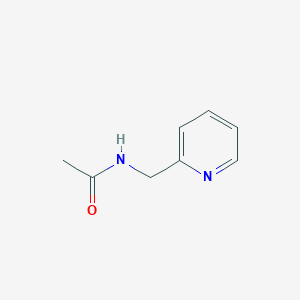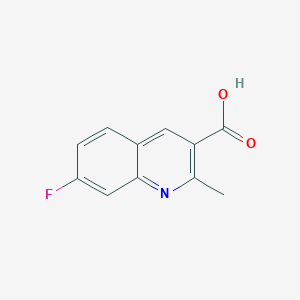
7-Fluoro-2-methylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 7-Fluoro-2-methylquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives, particularly those with halogen substitutions, have been extensively studied due to their significant antibacterial properties. These compounds are often used as intermediates in the synthesis of various quinolone antibacterial agents .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the construction of the quinoline ring, which can be achieved through intramolecular cyclization processes. For instance, the synthesis of 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids involves the elimination of a nitro group and the introduction of a fluorine atom by replacement of a nitro group with potassium fluoride . Another example includes the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids from 1,2,3,4-tetrafluoro benzene .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a fused structure of benzene and pyridine. The introduction of fluorine atoms and other substituents, such as methyl groups, can significantly affect the electronic distribution and, consequently, the biological activity of these compounds. The exact position of these substituents on the quinoline ring is crucial for the antibacterial efficacy of the resulting compound .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that are essential for their antibacterial activity. For example, the reaction of N-aminoquinolones with ketones can lead to the synthesis of tricyclic quinoline derivatives, which have shown promising antibacterial properties . Additionally, the supercoiling activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, can be inhibited by certain quinoline derivatives, which is a key mechanism of their antibacterial action .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline ring. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion in the body. For instance, the compound 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been reported to have a favorable toxicological and pharmacokinetic profile, suggesting its potential use in systemic infections .
Applications De Recherche Scientifique
Antimycobacterial Properties
One notable application of derivatives of 7-Fluoro-2-methylquinoline-3-carboxylic acid is their antimycobacterial activity. A study found that certain synthesized compounds, specifically 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis and multi-drug resistant Mycobacterium tuberculosis. This compound also inhibited the supercoiling activity of DNA gyrase from Mycobacterium smegmatis, indicating a potential mechanism of action against bacterial infections (Senthilkumar et al., 2009).
Anticancer Activity
Ruthenium(II)–arene complexes with fluoro, chloro, bromo, or methyl derivatives of picolinic acid or isoquinoline-3-carboxylic acid were synthesized and exhibited significant cytotoxicity in vitro against a variety of human tumor cell lines, including cervix carcinoma, melanoma, and lung adenocarcinoma. These complexes, including those with isoquinoline-3-carboxylic acid ligands, demonstrated selective toxicity towards tumor cells, highlighting the potential application of these compounds in cancer therapy (Ivanović et al., 2014).
Antibacterial and Antiproliferative Properties
Derivatives of 7-Fluoro-2-methylquinoline-3-carboxylic acid also exhibit antibacterial and antiproliferative properties. A study detailed the synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents. These compounds, specifically 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and a structurally related 6-fluoro-4-oxothieno[2',3':4,5]pyrrolo[3,2-h]quinoline, were tested for their in vitro antimicrobial and antiproliferative activity. The study revealed promising dual-action as anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).
Propriétés
IUPAC Name |
7-fluoro-2-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFNVJWLKGVKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392407 |
Source


|
| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylquinoline-3-carboxylic acid | |
CAS RN |
879361-44-1 |
Source


|
| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

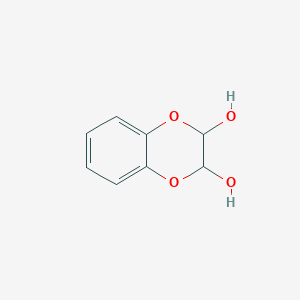
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
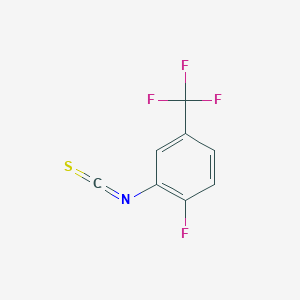
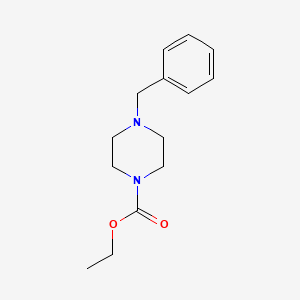
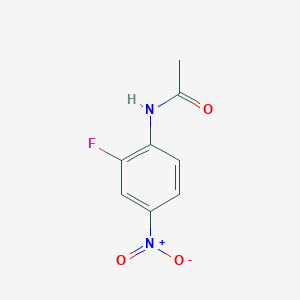
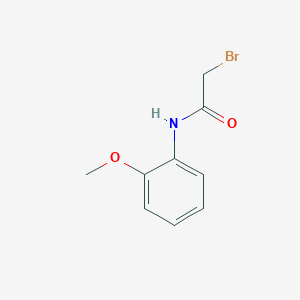
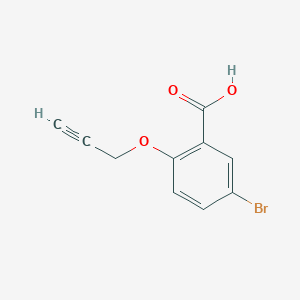
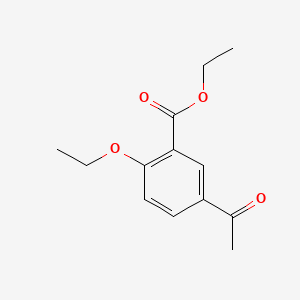
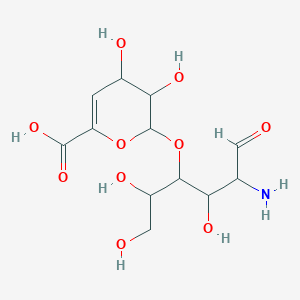
![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
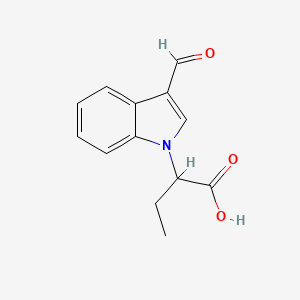
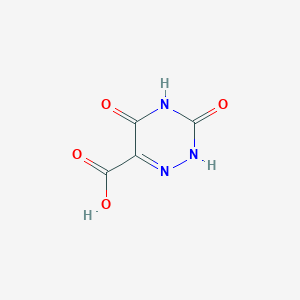
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
